molecular formula C16H10ClF3N2O2 B2885690 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime CAS No. 303740-90-1

5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime

Cat. No.: B2885690
CAS No.: 303740-90-1
M. Wt: 354.71
InChI Key: PMRVYJJTBWWPCD-STZFKDTASA-N
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Description

This compound is a substituted indole-2,3-dione (isatin) derivative featuring a trimethylsilyl (TMS) group at the N1 position and a second TMS-modified oxime moiety at the C3 position. Its molecular structure (Figure 3 in ) was optimized using density functional theory (DFT) at the B3LYP/6-31G+(d,p) level, revealing C1 symmetry and a planar indole core with significant polarizability (261.403 a.u.) due to electron-rich substituents .

Properties

IUPAC Name

5-chloro-3-nitroso-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O2/c17-11-4-5-13-12(7-11)14(21-24)15(23)22(13)8-9-2-1-3-10(6-9)16(18,19)20/h1-7,23H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXNZWCAPXZDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

    Introduction of the Chlorine Atom: Chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzyl Group: The benzyl group with a trifluoromethyl substituent can be introduced through a Friedel-Crafts alkylation reaction, using an appropriate benzyl halide and a Lewis acid catalyst like aluminum chloride.

    Formation of the Oxime: The final step involves the conversion of the indole-2,3-dione to its oxime derivative using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxime group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or iodine can be used for electrophilic substitution.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with various biological targets.

    Biological Studies: Used in research to understand the role of indole derivatives in biological systems.

    Industrial Chemistry: Employed as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor of certain enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared with cyclopentadecanone oxime (a cyclic ketone oxime) and trans-2-dodecen-1-ol trifluoroacetate (a trifluoroacetylated fatty alcohol derivative). Key differences in physicochemical, electronic, and biological properties are outlined below.

Structural and Physicochemical Properties

Parameter 5-Chloro-1-(TMS)-Indole-2,3-Dione Oxime Cyclopentadecanone Oxime Trans-2-Dodecen-1-ol Trifluoroacetate
Molecular Weight (g/mol) 340.95 239.40 280.33
Log P 2.38 3.55 3.96
Hydrogen Bond Acceptors 3 2 5
Topological Polar Surface Area (Ų) 41.90 32.59 26.30
Dipole Moment (Debye) 1.367 0.712 4.968
Polarizability (a.u.) 261.403 162.046 159.682

Key Observations :

  • The indole derivative has the highest polarizability , attributed to its extended π-conjugation and electron-withdrawing substituents (Cl, TMS) .
  • Trans-2-dodecen-1-ol trifluoroacetate exhibits the largest dipole moment due to its polar trifluoroacetate group .
  • All three compounds comply with Lipinski’s Rule of Five , suggesting oral bioavailability .

Electronic and Reactivity Profiles

Global Reactivity Descriptors (DFT Calculations):
Parameter 5-Chloro-1-(TMS)-Indole-2,3-Dione Oxime Cyclopentadecanone Oxime Trans-2-Dodecen-1-ol Trifluoroacetate
HOMO-LUMO Gap (eV) 4.12 6.84 5.97
Chemical Potential (µ, eV) -3.56 -4.21 -3.89
Electrophilicity Index (ω) 1.52 1.29 1.27
Ionization Potential (eV) 7.40 8.63 7.395

Key Observations :

  • The indole derivative has the smallest HOMO-LUMO gap , indicating high reactivity and softness, making it prone to electrophilic/nucleophilic interactions .
  • Cyclopentadecanone oxime is the most electronegative (µ = -4.21 eV) and chemically inert, correlating with its larger HOMO-LUMO gap .

Key Observations :

  • The indole derivative is non-toxic and non-carcinogenic, unlike its counterparts, which exhibit risks of mutagenicity (cyclopentadecanone oxime) or carcinogenicity (trans-2-dodecen-1-ol trifluoroacetate) .
  • All three compounds showed antidepressant and cytotoxic activity in preliminary studies, but the indole derivative’s safety profile makes it more viable for drug development .

Molecular Electrostatic Potential (MESP) and Charge Distribution

  • Negative Potential Sites: Indole derivative: O15 (oxime oxygen) . Cyclopentadecanone oxime: O15 (oxime oxygen) . Trifluoroacetate derivative: O42 (trifluoroacetate carbonyl oxygen) .
  • Positive Potential Sites: Cyclopentadecanone oxime: H16 (indicating nucleophilic attack susceptibility) .

Implications :

  • The indole derivative’s electrophilic sites (O15) align with its high reactivity in docking studies, favoring interactions with serotonin receptors (PDB: 5I6X) and monoamine oxidase A (PDB: 2Z5X) .

Biological Activity

5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant data and case studies.

  • Molecular Formula : C₁₆H₉ClF₃N₂O₂
  • Molecular Weight : 339.7 g/mol
  • CAS Number : 89159-26-2
  • Melting Point : 165.5–168 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxime moieties, including this compound. The presence of electron-withdrawing groups like chlorine and trifluoromethyl at specific positions has been shown to enhance anticancer activity.

  • Mechanism of Action :
    • The compound exhibits selective inhibition of certain kinases involved in cancer cell proliferation.
    • It has been observed to induce cell cycle arrest in the G0/G1 phase, which is crucial for preventing cancer cell division.
  • In Vitro Studies :
    • In a study involving MV4-11 cells (FLT3/ITD mutation), the compound demonstrated an IC₅₀ value as low as 0.072 µM, indicating potent inhibitory effects on cell growth .
    • The structure–activity relationship (SAR) studies suggest that modifications at the 5-position significantly influence the compound's potency against FLT3 kinase.

Other Biological Activities

Beyond its anticancer properties, this compound may also exhibit:

  • Antimicrobial Activity : Preliminary data suggests potential efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways.

Data Table: Biological Activity Summary

Activity TypeIC₅₀ Value (µM)MechanismReference
Anticancer (MV4-11)0.072FLT3 kinase inhibition
AntimicrobialTBDTBDTBD
Anti-inflammatoryTBDTBDTBD

Case Study 1: Anticancer Efficacy

In a controlled experiment, researchers evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant reductions in cell viability and induced apoptosis in treated cells. Notably, the compound's ability to inhibit FLT3 kinase was correlated with decreased phosphorylation of downstream signaling molecules.

Case Study 2: Structure-Activity Relationship Analysis

A series of derivatives were synthesized to explore the impact of different substituents on biological activity. The findings indicated that compounds with halogen substitutions at specific positions exhibited enhanced potency and selectivity towards targeted kinases .

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., dichloromethane or dimethylacetamide) and inert atmospheres (N₂/Ar) improve reaction efficiency .
  • Monitor reaction progress via TLC or HPLC to optimize yields (typically 50–70%) .

Advanced: How can reaction conditions be systematically optimized to enhance synthetic efficiency?

Answer:
Optimization strategies include:

  • DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and stoichiometry to identify ideal conditions. For example, increasing NH₂OH equivalents (1.2–1.5 equiv) improves oxime yield .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) to accelerate condensation reactions .
  • Green Chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Data-Driven Example :
A recent study achieved 85% yield by adjusting reaction time from 5 h to 8 h in acetic acid under reflux .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.1–8.3 ppm (aromatic protons), δ 4.8 ppm (benzyl CH₂), and δ 10.5 ppm (oxime NH) confirm substituents .
    • ¹³C NMR : Signals at ~160 ppm (C=O) and 110–125 ppm (CF₃ and aromatic carbons) .
  • X-ray Crystallography : Resolve the Z/E configuration of the oxime group. SHELX software refines crystal structures with R-factors < 0.05 .

Example : A related indole derivative showed a dihedral angle of 85° between the benzyl group and indole core, confirming steric effects .

Advanced: How does the oxime functional group modulate biological activity?

Answer:
The oxime group enhances:

  • Enzyme Inhibition : Analogues like LDN-57444 (a UCH inhibitor) bind to deubiquitinating enzymes via hydrogen bonding between the oxime and catalytic cysteine residues .
  • Solubility : The polar oxime improves aqueous solubility (logP reduction by ~0.5 units), aiding bioavailability .

Mechanistic Insight :
Molecular docking (using MOE or AutoDock) predicts binding poses. For example, the oxime’s NH forms a 2.8 Å hydrogen bond with TsUCH37 in Trichinella spiralis, reducing larval viability by 70% .

Basic: What toxicity data exist for structurally related indole derivatives?

Answer:

CompoundRat Acute Toxicity (LD₅₀, mg/kg)Ames TestCarcinogenicity
5-Chloro-1-(trimethylsilyl)-...2.6849No dataNo data
Cyclopentadecanone Oxime2.1203No dataNo data
trans-2-Dodecen-1-ol Trifluoroacetate2.6831No dataNo data

Note : While direct data for the target compound are limited, structural analogues show moderate acute toxicity (LD₅₀ ~2–3 mg/kg), warranting further in vivo studies .

Advanced: How can computational modeling resolve contradictions in activity data?

Answer:

  • Molecular Dynamics (MD) : Simulate binding interactions under physiological conditions to explain variable inhibition (e.g., oxime tautomerization affecting binding affinity) .
  • QSAR Models : Correlate substituent electronic effects (Hammett σ values) with biological activity. For example, electron-withdrawing groups (CF₃) enhance enzyme inhibition by 30% .

Case Study : A QSAR model for indole derivatives predicted IC₅₀ within 0.5 log units of experimental values, validating the role of the trifluoromethyl group .

Basic: What are the compound’s key physicochemical properties?

Answer:

  • Molecular Formula : C₁₇H₁₀ClF₃N₂O₂.
  • Molecular Weight : 378.72 g/mol.
  • logP : ~3.1 (predicted via ChemDraw), indicating moderate lipophilicity.
  • Solubility : <1 mg/mL in water; soluble in DMSO or ethanol .

Advanced: What strategies improve selectivity in biological target engagement?

Answer:

  • Pharmacophore Modeling : Map essential features (e.g., oxime NH, chloro position) to avoid off-target binding. For example, modifying the benzyl group’s substituents reduced off-target kinase inhibition by 40% .
  • Proteomic Profiling : Use affinity chromatography to identify binding partners in cell lysates, followed by SPR (surface plasmon resonance) for KD determination .

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